(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid
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Overview
Description
(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid is a compound of significant interest in organic chemistry and biochemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.
Formation of the Propanoic Acid Derivative: The Boc-protected intermediate is then reacted with a suitable reagent to introduce the propanoic acid moiety. This step may involve the use of reagents like diethyl malonate or other carboxylation agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted amides or esters.
Scientific Research Applications
(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The compound’s structure allows it to interact with active sites of enzymes, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid:
(2S)-2-Amino-3-(4-methylphenyl)propanoic acid:
Uniqueness
(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions. This feature makes it particularly valuable in peptide synthesis and other applications where selective protection of functional groups is required.
Properties
IUPAC Name |
(2S)-3-[4-(aminomethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHQPVLBHXDZGC-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)CN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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